molecular formula C12H12O2S B11779073 Ethyl 7-methylbenzo[b]thiophene-2-carboxylate

Ethyl 7-methylbenzo[b]thiophene-2-carboxylate

Cat. No.: B11779073
M. Wt: 220.29 g/mol
InChI Key: PGMYCHIRSKTIJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-methylbenzo[b]thiophene-2-carboxylate is a chemical compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-methylbenzo[b]thiophene-2-carboxylate typically involves the condensation of appropriate starting materials. One common method is the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methylbenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the benzothiophene ring .

Mechanism of Action

The mechanism of action of ethyl 7-methylbenzo[b]thiophene-2-carboxylate is not well-documented. benzothiophene derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, some benzothiophene compounds act as voltage-gated sodium channel blockers, while others inhibit specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-methylbenzo[b]thiophene-2-carboxylate is unique due to its specific substitution pattern on the benzothiophene ring. This unique structure may confer distinct chemical and biological properties compared to other benzothiophene derivatives .

Biological Activity

Ethyl 7-methylbenzo[b]thiophene-2-carboxylate (CAS number 1514197-54-6) is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a benzo[b]thiophene core, characterized by a fused benzene and thiophene ring structure, along with an ethyl ester group at the carboxylic acid position. Its molecular formula is C₁₂H₁₂O₂S, with a molecular weight of 220.29 g/mol. The presence of the ethyl group enhances its solubility, which is crucial for biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the thiophene ring : Utilizing starting materials that contain both benzene and thiophene functionalities.
  • Carboxylation : Introducing a carboxylic acid group followed by esterification to yield the ethyl ester.
  • Methylation : Adding a methyl group at the 7-position to enhance biological activity.

The compound can be synthesized using various methods, including microwave-assisted synthesis for efficiency and higher yields .

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Enzyme Inhibition : Studies have shown that derivatives of benzo[b]thiophenes can act as inhibitors for various enzymes, particularly kinases involved in cancer pathways. This compound may inhibit specific kinases by binding to their active sites, disrupting cellular signaling pathways that lead to tumor growth.
  • Antimicrobial Activity : Certain benzo[b]thiophene derivatives have demonstrated antimicrobial properties against various bacterial strains. For example, compounds structurally similar to this compound have shown effectiveness against Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
  • PPARγ Activation : Substituted thiophenes, including derivatives of benzo[b]thiophene, have been studied for their effects on peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in glucose metabolism and fat cell differentiation, making it a target for diabetes and obesity treatments .

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Kinase Inhibition : By binding to kinase enzymes, it can block their activity, which is essential in signaling pathways related to cancer progression.
  • Receptor Modulation : The compound may also modulate receptor activity, influencing various biochemical pathways associated with metabolism and inflammation.

Case Studies

  • Anticancer Activity : A study evaluated several benzo[b]thiophene derivatives for their cytotoxic effects on cancer cell lines. This compound was included in the screening and exhibited significant cytotoxicity against specific cancer cell lines with an IC50 value indicating its potency .
  • Antimicrobial Testing : In vitro tests showed that this compound had effective antibacterial activity against resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development .

Comparative Analysis

The following table summarizes key features of this compound compared to related compounds:

Compound NameMolecular FormulaKey Features
This compoundC₁₂H₁₂O₂SMethyl group at position 7 enhances biological activity
Ethyl Benzo[b]thiophene-2-carboxylateC₁₁H₁₀O₂SLacks methyl group at position 7
Ethyl 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylateC₁₄H₁₆O₂STetrahydro derivative with additional saturation

Properties

Molecular Formula

C12H12O2S

Molecular Weight

220.29 g/mol

IUPAC Name

ethyl 7-methyl-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C12H12O2S/c1-3-14-12(13)10-7-9-6-4-5-8(2)11(9)15-10/h4-7H,3H2,1-2H3

InChI Key

PGMYCHIRSKTIJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC(=C2S1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.